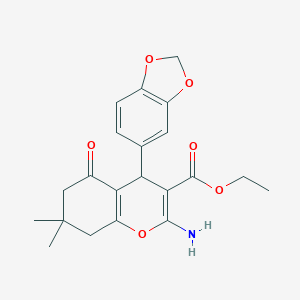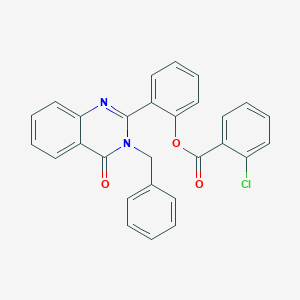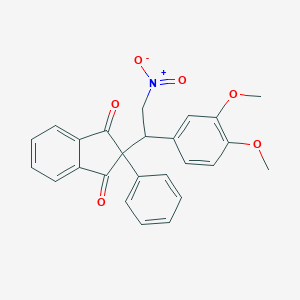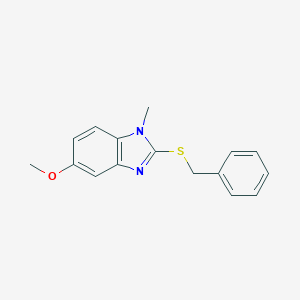
ethyl 2-amino-4-(1,3-benzodioxol-5-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of WAY-300380 involves multiple steps, starting with the preparation of the core chromene structure. The reaction typically involves the condensation of appropriate starting materials under controlled conditions to form the chromene ring. The introduction of the benzodioxole group and the amino group is achieved through subsequent reactions, often involving specific reagents and catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of WAY-300380 follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. This involves the use of industrial-grade reagents, automated reaction systems, and stringent quality control measures to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
WAY-300380 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, solvent, and reaction time .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
WAY-300380 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of WAY-300380 involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
WAY-300380 can be compared with other similar compounds, such as:
Ethyl 2-amino-4-(1,3-benzodioxol-5-yl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carboxylate analogs: These compounds share a similar core structure but differ in specific functional groups, leading to variations in their biological activities and applications.
Other chromene derivatives: Compounds with similar chromene structures but different substituents, which can result in different chemical and biological properties.
The uniqueness of WAY-300380 lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C21H23NO6 |
|---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
ethyl 2-amino-4-(1,3-benzodioxol-5-yl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carboxylate |
InChI |
InChI=1S/C21H23NO6/c1-4-25-20(24)18-16(11-5-6-13-14(7-11)27-10-26-13)17-12(23)8-21(2,3)9-15(17)28-19(18)22/h5-7,16H,4,8-10,22H2,1-3H3 |
InChI Key |
NCQILIPFKFJKRW-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(OC2=C(C1C3=CC4=C(C=C3)OCO4)C(=O)CC(C2)(C)C)N |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C(C1C3=CC4=C(C=C3)OCO4)C(=O)CC(C2)(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2-hydroxybenzoyl)amino]-N-(2-methoxyphenyl)benzamide](/img/structure/B378274.png)

![2-[3-(4-Methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]phenyl benzoate](/img/structure/B378270.png)

![1,1-Dichloro-1a-(3,4-dimethoxyphenyl)-7-phenyl-1,1a,7,7a-tetrahydrocyclopropa[b]chromene](/img/structure/B378286.png)
![5-{2-nitrophenyl}-3,3-dimethyl-3,4,5,6-tetrahydrobenzo[b]phenanthridin-1(2H)-one](/img/structure/B378288.png)
![2-[(2-methoxyanilino)methylene]-1-benzothiophene-3(2H)-thione](/img/structure/B378290.png)
![N-(3-bromophenyl)-2-[(3-chlorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B378291.png)
![1-([1,1'-biphenyl]-4-ylcarbonyl)-2-(4-bromophenyl)-1,2-dihydro-4H-3,1-benzoxazin-4-one](/img/structure/B378276.png)


![4-[(2-Bromo-4-methylphenoxy)acetyl]morpholine](/img/structure/B378283.png)
![4-methyl-N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}benzamide](/img/structure/B378284.png)
![9-[2-(morpholin-4-yl)ethyl]-2-[(3s,5s,7s)-tricyclo[3.3.1.1~3,7~]dec-1-yl]-9H-imidazo[1,2-a]benzimidazole](/img/structure/B378285.png)
